molecular formula C12H9FN2O3 B6385926 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111104-18-7

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385926
CAS RN: 1111104-18-7
M. Wt: 248.21 g/mol
InChI Key: YUMHSZOMOOJKIO-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine (5-FMC-2HP) is a novel synthetic compound that has recently been studied for its potential uses in scientific research applications. This compound has a unique structure and properties, which make it an attractive candidate for a variety of laboratory experiments.

Scientific Research Applications

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been shown to have potential applications in a variety of scientific research areas. It has been used in the synthesis of novel compounds with potential applications in drug discovery, as well as in the development of new materials for use in biotechnology and nanotechnology. Additionally, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been used in the synthesis of compounds with potential applications in the treatment of cancer, diabetes, and other diseases.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical and physiological processes. Additionally, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% may also act as an antioxidant, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% are still being studied. Preliminary studies suggest that the compound may have anti-inflammatory and anti-cancer properties. Additionally, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been shown to have potential applications in the treatment of diabetes, as it has been shown to reduce glucose levels in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments include its low cost, its ease of synthesis, and its low toxicity. Additionally, the compound has a wide range of potential applications in scientific research. However, there are some limitations to using 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments. The compound is not water-soluble, which can limit its use in certain experiments. Additionally, the compound has not yet been thoroughly studied, so its effects on humans and other organisms are not yet fully understood.

Future Directions

The potential future directions for 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and the development of new materials for use in biotechnology and nanotechnology. Additionally, further research into the compound’s mechanism of action and its potential applications in the treatment of cancer, diabetes, and other diseases is needed. Finally, further research into the compound’s toxicity and its potential applications in the treatment of human and animal diseases is also needed.

Synthesis Methods

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% can be synthesized through two routes. The first route involves the reaction of 4-fluoro-3-methoxycarbonylphenylhydrazine with 2-hydroxypyrimidine in the presence of an acid catalyst. The second route involves the reaction of 4-fluoro-3-methoxycarbonylphenylhydrazine with 2-chloropyrimidine in the presence of an acid catalyst. Both routes yield the desired compound in good yields.

properties

IUPAC Name

methyl 2-fluoro-5-(2-oxo-1H-pyrimidin-5-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c1-18-11(16)9-4-7(2-3-10(9)13)8-5-14-12(17)15-6-8/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMHSZOMOOJKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CNC(=O)N=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686860
Record name Methyl 2-fluoro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine

CAS RN

1111104-18-7
Record name Methyl 5-(1,2-dihydro-2-oxo-5-pyrimidinyl)-2-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111104-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-fluoro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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